molecular formula C17H26N2OS B11393857 2-(2-Piperidylethyl)piperidyl 2-thienyl ketone

2-(2-Piperidylethyl)piperidyl 2-thienyl ketone

Cat. No.: B11393857
M. Wt: 306.5 g/mol
InChI Key: CBWLDACJAQNNJU-UHFFFAOYSA-N
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Description

2-(2-Piperidylethyl)piperidyl 2-thienyl ketone is a compound that features a piperidine ring and a thienyl group Piperidine is a six-membered heterocycle containing one nitrogen atom, while the thienyl group is a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidylethyl)piperidyl 2-thienyl ketone typically involves the reaction of piperidine derivatives with thienyl ketones. One common method involves the use of 2-lithiopyridine, formed by Br/Li exchange, which reacts with commercially available esters to obtain the desired ketone . This reaction is carried out under nitrogen atmosphere at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry. This method allows for the rapid and efficient synthesis of 2-pyridyl ketones by reacting 2-lithiopyridine with esters in a continuous flow reactor . This approach is not only cost-effective but also environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidylethyl)piperidyl 2-thienyl ketone can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(2-Piperidylethyl)piperidyl 2-thienyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Piperidylethyl)piperidyl 2-thienyl ketone involves its interaction with various molecular targets. The piperidine ring can interact with receptors in the central nervous system, while the thienyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Piperidylethyl)piperidyl 2-thienyl ketone is unique due to the presence of both piperidine and thienyl groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C17H26N2OS

Molecular Weight

306.5 g/mol

IUPAC Name

[2-(2-piperidin-1-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C17H26N2OS/c20-17(16-8-6-14-21-16)19-12-5-2-7-15(19)9-13-18-10-3-1-4-11-18/h6,8,14-15H,1-5,7,9-13H2

InChI Key

CBWLDACJAQNNJU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2CCCCN2C(=O)C3=CC=CS3

Origin of Product

United States

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